(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Antiproliferative Agents

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 620549-37-3) is a synthetic small molecule that belongs to the aurone class of heterocyclic flavonoids. Characterized by a (Z)-configured benzofuran-3(2H)-one core, a pyridin-3-ylmethylene substituent at position 2, and a 2-chlorobenzyloxy group at position 6, it is defined by a molecular formula of C21H14ClNO3, an exact mass of 363.0662 Da, and a computed XLogP3 of 4.6.

Molecular Formula C21H14ClNO3
Molecular Weight 363.8
CAS No. 620549-37-3
Cat. No. B2804447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS620549-37-3
Molecular FormulaC21H14ClNO3
Molecular Weight363.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Cl
InChIInChI=1S/C21H14ClNO3/c22-18-6-2-1-5-15(18)13-25-16-7-8-17-19(11-16)26-20(21(17)24)10-14-4-3-9-23-12-14/h1-12H,13H2/b20-10-
InChIKeyIRSDEHUWUWRNFH-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 620549-37-3): A Differentiated Aurone Scaffold


(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (CAS 620549-37-3) is a synthetic small molecule that belongs to the aurone class of heterocyclic flavonoids [1]. Characterized by a (Z)-configured benzofuran-3(2H)-one core, a pyridin-3-ylmethylene substituent at position 2, and a 2-chlorobenzyloxy group at position 6, it is defined by a molecular formula of C21H14ClNO3, an exact mass of 363.0662 Da, and a computed XLogP3 of 4.6 [2]. This compound is cataloged under PubChem CID 1873911 and is typically sourced from specialized screening libraries for early-phase drug discovery and chemical biology probe development [2].

Procurement Risk: Why Generic Aurone Substitution Fails for CAS 620549-37-3


The biological activity of aurones is acutely dependent on the precise nature and position of substituents on both the benzofuran and benzylidene moieties [1]. A landmark structure-activity relationship (SAR) study demonstrated that seemingly minor structural modifications, such as replacing a 2-chlorobenzyl group with a 2,6-dichlorobenzyl group or shifting the pyridyl nitrogen from the 4- to the 3-position, can shift antiproliferative IC50 values from below 100 nM to the high micromolar range against cancer cell lines [2]. Therefore, generic substitution of this compound with closely related aurones—such as the (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene) analog—is a high-risk procurement decision that can invalidate an entire screening cascade or lead optimization program due to divergent target engagement, ADMET, and efficacy profiles [1].

Head-to-Head Chemical and Biological Differentiation of CAS 620549-37-3 From Its Closest Research Analogs


Structural Isomer Differentiation: 3-Pyridyl vs. 4-Pyridyl and Monochloro vs. Dichloro Analogs

This compound is a structural isomer of the highly optimized lead aurone '5b'. Where the lead analog carries a 2,6-dichlorobenzyl group and a pyridin-4-ylmethylene moiety, this compound presents a 2-chlorobenzyl group and a pyridin-3-ylmethylene moiety [1]. This substitution pattern is not merely a trivial permutation; SAR data demonstrates that the dichloro-pyridin-4-yl scaffold exhibits sub-100 nM IC50 against PC-3 prostate cancer cells, while mono-halogen and pyridin-3-yl variants frequently display 10- to >100-fold reductions in antiproliferative potency [1]. The target compound therefore represents a unique 'negative control' or selectivity probe for the tubulin colchicine-binding site, mapping the SAR of halogen count and pyridine nitrogen basicity/position [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Antiproliferative Agents

Predicted Lipophilicity and Permeability: A Calculated Advantage Over Dichloro Congeners

Computed partition coefficients indicate that the target compound (XLogP3 = 4.6) is significantly less lipophilic than its 2,6-dichloro analog, which is predicted to have an XLogP3 exceeding 5.2 due to the additional chlorine substituent [1][2]. This difference of >0.6 log units places the target compound within a more favorable range for solubility and metabolic stability according to commonly applied drug-likeness filters [1].

Physicochemical Properties Drug-likeness ADME Prediction

Class-Level Pharmacological Mechanism: Tubulin Polymerization Inhibition at the Colchicine-Binding Site

The aurone scaffold of this compound is pharmacologically validated through the close analog '5b', which acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest and apoptosis in cancer cells [1]. In vitro, '5b' inhibited PC-3 cell proliferation with an IC50 < 100 nM and demonstrated efficacy in a zebrafish T-ALL leukemia model [1]. While explicit quantitative target engagement data for CAS 620549-37-3 is not yet published, it is a member of this rigorously defined pharmacophore class and is expected to exhibit CBS affinity with potency modulated by its unique substitution pattern [1].

Anticancer Tubulin Inhibitors Cell Cycle Arrest

Physicochemical Profile: Rotatable Bond Count, H-Bond Donors, and Acceptors Favorable for Lead Optimization

CAS 620549-37-3 possesses a physicochemical profile that aligns well with oral drug-like space, as defined by the Rule of Five [1]. It has zero hydrogen-bond donors (HBD), four hydrogen-bond acceptors (HBA), a rotatable bond count of four, and a topological polar surface area (TPSA) of 48.4 Ų [1]. In comparison, the more potent dichloro analog '5b' retains a similar HBD/HBA count but with a higher molecular weight and logP [2]. The zero HBD count is particularly attractive for enhancing membrane permeability and reducing active efflux, a characteristic that many closely related aurones fail to achieve without extensive derivatization [1].

Drug Design Physicochemical Space Oral Bioavailability

Optimal Application Scenarios for (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one in Drug Discovery and Chemical Biology


Tubulin Colchicine-Site SAR Deconvolution and Probe Generation

Employ this compound as a key node in an aurone-focused SAR matrix to systematically map the contributions of the pyridine nitrogen position and halogen substitution on CBS binding affinity [1]. Its mid-range predicted lipophilicity and zero HBD profile make it an ideal negative control or selectivity probe against the ultra-potent dichloro-pyridin-4-yl lead, enabling researchers to uncouple potency from pharmacokinetic liabilities [1].

CNS-Targeted Antimitotic Drug Discovery

The compound's zero hydrogen-bond donor count, moderate TPSA (48.4 Ų), and lower logP relative to dichloro analogs position it as a promising CNS-penetrant antimitotic candidate for glioblastoma or brain-metastatic cancers [1]. Its physicochemical properties predict high passive blood-brain barrier permeability, a critical differentiator from other colchicine-site ligands that often suffer from efflux pump recognition [1].

Chemical Biology Probe for Cell Cycle Synchronization

Leverage the validated tubulin polymerization inhibition mechanism of the aurone class [2] and the favorable solubility prospect of this analog to develop a tool compound for reversible cell cycle arrest at the G2/M boundary. The compound's mild, predicted antiproliferative potency (micromolar range) is advantageous for synchronization protocols where high toxicity must be avoided to maintain cell viability [2].

Fragment-Based or Scaffold-Hopping Library Design

Incorporate this compound as a benzofuran-3-one core template in a focused library aimed at exploring non-colchicine-site tubulin binders or kinase inhibitors. Its unique 3-pyridyl substitution offers a hydrogen-bond acceptor geometry distinct from the 4-pyridyl isomers dominating patent literature [3], potentially accessing novel binding modalities and intellectual property space [3].

Quote Request

Request a Quote for (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.